molecular formula C9H15NO B14183679 (6R)-6-Methyl-6-propyl-3,6-dihydropyridin-2(1H)-one CAS No. 920749-98-0

(6R)-6-Methyl-6-propyl-3,6-dihydropyridin-2(1H)-one

Cat. No.: B14183679
CAS No.: 920749-98-0
M. Wt: 153.22 g/mol
InChI Key: GKNLRVNHGZOIHQ-SECBINFHSA-N
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Description

(6R)-6-Methyl-6-propyl-3,6-dihydropyridin-2(1H)-one: is a chemical compound with a unique structure that includes a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-Methyl-6-propyl-3,6-dihydropyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aldehyde with an amine to form an imine, followed by cyclization to form the pyridinone ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6R)-6-Methyl-6-propyl-3,6-dihydropyridin-2(1H)-one can undergo oxidation reactions, typically forming corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinone oxides, while reduction may produce dihydropyridinones.

Scientific Research Applications

Chemistry: In chemistry, (6R)-6-Methyl-6-propyl-3,6-dihydropyridin-2(1H)-one is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound is studied for its potential effects on biological systems. It may interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may have applications in treating certain diseases or conditions due to its unique chemical properties.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (6R)-6-Methyl-6-propyl-3,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (6R)-1H,6H,7H,8H-cyclopenta[g]indol-6-amine
  • Dimethyl[(2E)-3-[(6R)-1H,6H,7H,8H,9H-pyrrolo[2,3-f]isoquinolin-6-yl]prop-2-en-1-yl]amine
  • 3-[(6R)-1H,6H,7H,8H,9H-pyrrolo[2,3-f]isoquinolin-6-yl]cyclobutan-1-one

Uniqueness: What sets (6R)-6-Methyl-6-propyl-3,6-dihydropyridin-2(1H)-one apart from similar compounds is its specific structure, which imparts unique reactivity and stability. This makes it particularly valuable in applications where these properties are crucial.

Properties

CAS No.

920749-98-0

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(6R)-6-methyl-6-propyl-1,3-dihydropyridin-2-one

InChI

InChI=1S/C9H15NO/c1-3-6-9(2)7-4-5-8(11)10-9/h4,7H,3,5-6H2,1-2H3,(H,10,11)/t9-/m1/s1

InChI Key

GKNLRVNHGZOIHQ-SECBINFHSA-N

Isomeric SMILES

CCC[C@@]1(C=CCC(=O)N1)C

Canonical SMILES

CCCC1(C=CCC(=O)N1)C

Origin of Product

United States

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